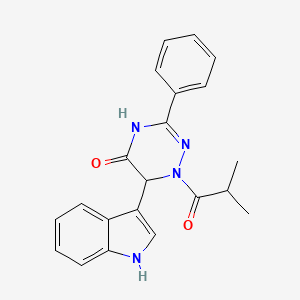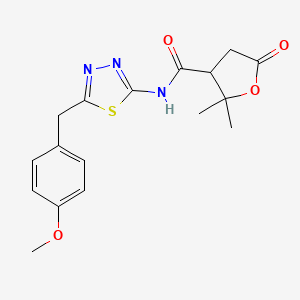![molecular formula C22H25N5O4 B10872205 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B10872205.png)
4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves multiple steps. One common synthetic route includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)piperidine to form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile . This intermediate can then be further modified through alkylation and other reactions to obtain the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide results in the formation of bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates . Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium ferricyanide, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it may be explored for its potential as a therapeutic agent due to its complex structure and functional groups. In organic synthesis, it can serve as a building block for the synthesis of more complex molecules. Additionally, its unique properties make it a candidate for use in materials science, such as in the development of new polymers or as a component in electronic devices .
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds may include other pyridine, oxadiazole, and dihydropyridine derivatives, each with their own distinct properties and applications. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, adds to its uniqueness and potential versatility in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C22H25N5O4 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H25N5O4/c1-14-12-15(2)27(13-16-6-5-11-30-16)22(29)19(14)21(28)24-10-8-18-25-20(26-31-18)17-7-3-4-9-23-17/h3-4,7,9,12,16H,5-6,8,10-11,13H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
SYVFEGPUGQHFSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10872124.png)

![2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B10872130.png)
![2-(phenoxymethyl)-12-(pyridin-3-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10872135.png)

![1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one](/img/structure/B10872149.png)
![5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B10872164.png)
![6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872169.png)
![4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide](/img/structure/B10872170.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10872178.png)
![N-(4-chlorobenzyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10872187.png)
![dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B10872196.png)
![6-(2,6-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872197.png)
